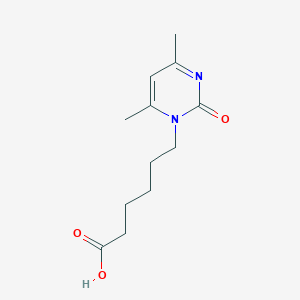
6-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)hexanoic acid (DM-235) is a pyrimidine derivative that has been studied for its potential therapeutic applications. It was first synthesized in 2001 by researchers at Dainippon Sumitomo Pharma Co., Ltd. DM-235 has been found to have neuroprotective and cognitive-enhancing effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of 6-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)hexanoic acid is not fully understood. However, it is thought to act by modulating the activity of various neurotransmitter systems in the brain, including acetylcholine, glutamate, and dopamine. It has also been found to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
6-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)hexanoic acid has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been found to reduce the levels of amyloid beta, a protein that is associated with the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)hexanoic acid is its ability to cross the blood-brain barrier, which allows it to directly target the brain. It is also relatively stable and has a long half-life, which makes it suitable for use in laboratory experiments. However, one of the limitations of 6-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)hexanoic acid is its low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 6-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)hexanoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Further research is needed to fully understand the mechanisms of action of 6-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)hexanoic acid and to determine its safety and efficacy in human clinical trials.
Métodos De Síntesis
The synthesis of 6-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)hexanoic acid involves a series of chemical reactions starting from 2,4,6-trimethylpyrimidine. The first step involves the conversion of 2,4,6-trimethylpyrimidine to 4,6-dimethyl-2-hydroxypyrimidine. This is followed by the reaction of 4,6-dimethyl-2-hydroxypyrimidine with hexanoyl chloride to yield 6-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)hexanoic acid.
Aplicaciones Científicas De Investigación
6-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)hexanoic acid has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been found to have neuroprotective effects against oxidative stress, inflammation, and apoptosis. It has also been shown to enhance cognitive function and memory in animal models.
Propiedades
IUPAC Name |
6-(4,6-dimethyl-2-oxopyrimidin-1-yl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-9-8-10(2)14(12(17)13-9)7-5-3-4-6-11(15)16/h8H,3-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODXSHUBHBBWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CCCCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,6-Dimethyl-2-oxo-1(2H)-pyrimidinyl)hexanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5540050.png)
![2-benzyl-8-(2-phenoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540068.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B5540087.png)

![N-(4-methoxy-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540097.png)
![ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5540105.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5540136.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)

![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)
![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)
![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)